Eprosartan mesylate is a non-biphenyl, non-tetrazole angiotensin II receptor (specifically, the AT1 subtype) antagonist. [] [] It is a selective, non-peptide molecule classified as a competitive antagonist. [] Eprosartan mesylate is primarily investigated in scientific research for its role in regulating hypertension induced or exacerbated by angiotensin II. [] Additionally, it is studied for its potential in treating congestive heart failure, renal failure, and glaucoma. []
Eprosartan mesylate is classified as a non-peptide angiotensin II receptor blocker. It specifically targets the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance in the body. The compound is primarily utilized in the treatment of hypertension and related cardiovascular conditions . Eprosartan was first developed in the 1990s and is marketed under various brand names, including Teveten.
The synthesis of eprosartan mesylate involves several steps. The key method for producing eprosartan mesylate includes the reaction of eprosartan with methanesulfonic acid to form the mesylate salt.
The reaction parameters typically involve:
The molecular formula of eprosartan mesylate is , indicating a complex structure that includes several functional groups essential for its pharmacological activity .
Eprosartan mesylate can undergo various chemical reactions typical for sulfonate esters and amines:
These reactions are crucial for understanding its stability and formulation in pharmaceutical applications.
Eprosartan acts primarily by blocking the AT1 receptor for angiotensin II, a potent vasoconstrictor that increases blood pressure.
Studies have shown that eprosartan does not exhibit mutagenic properties in vitro or in vivo, indicating its safety profile for clinical use .
Eprosartan mesylate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical products.
Eprosartan mesylate is primarily used in clinical settings for managing hypertension. Its applications extend beyond blood pressure control due to its role in cardiovascular health:
Additionally, formulations involving eprosartan mesylate are being explored in nanoparticle systems for enhanced delivery and bioavailability .
The renin-angiotensin-aldosterone system (RAAS) became a therapeutic target after Robert Tigerstedt's 1898 discovery of renin and the subsequent isolation of angiotensin II (Ang II) in the 1930s. Early peptide-based antagonists like saralasin (1970s) demonstrated proof-of-concept for Ang II receptor blockade but suffered from poor oral bioavailability and partial agonist activity. The breakthrough came in 1982 when Takeda scientists identified non-peptide imidazole derivatives S-8307 and S-8308 as weak Ang II antagonists. This led DuPont researchers to develop losartan—the first orally active angiotensin II receptor blocker (ARB)—approved in 1995. By 2000, six additional ARBs, including eprosartan mesylate, entered clinical use, revolutionizing hypertension and end-organ protection [1] [9].
Eprosartan mesylate (chemical name: * (E)-α-[2-n-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene-2-thiophenepropionic acid methanesulfonate*) emerged from systematic optimization of the Takeda lead S-8308. SmithKline Beecham scientists replaced the imidazole-5-acetic acid moiety with α-thienylacrylic acid to mimic Ang II's C-terminal carboxylate, while a 4-carboxybenzyl group enhanced affinity for the extracellular receptor domain. Unlike biphenyl-containing ARBs (e.g., losartan), eprosartan's thiophene-acrylic acid backbone conferred unique electronic properties. Preclinical studies confirmed its competitive, insurmountable AT1 antagonism (IC₅₀ = 1.4 nM) and 1,000-fold selectivity over AT2 receptors. Crucially, it inhibited presynaptic norepinephrine release, suggesting dual hemodynamic and neurohormonal actions [2] [5] [10].
Eprosartan distinguishes itself structurally and pharmacologically from other ARBs:
Table 1: Structural and Pharmacokinetic Comparison of Key ARBs
ARB | Core Structure | Bioavailability (%) | Half-life (h) | Unique Features |
---|---|---|---|---|
Eprosartan | Thienylacrylic acid | 13 | 5–9 | Non-biphenyl; inhibits norepinephrine release |
Losartan | Biphenyl-tetrazole | 33 | 6–9 | Prodrug (active metabolite EXP3174) |
Valsartan | Acylated amino acid | 25 | 6 | High volume of distribution |
Telmisartan | Benzimidazole | 50 | 24 | Longest half-life; PPAR-γ agonist |
Irbesartan | Cyclopentyl-pyrimidine | 70 | 11–15 | Highest bioavailability |
Clinically, eprosartan demonstrates comparable blood pressure reduction but exhibits superior cerebroprotective effects in stroke-prone populations independent of blood pressure control, as evidenced by the MOSES trial [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7